4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a tert-butyl carbamate protective group, a cyclopropyl-amino substituent, and a (S)-2-amino-3-methyl-butyryl side chain. Its synthesis typically involves coupling tert-butyl-protected piperidine intermediates with appropriately functionalized amines or acylating agents under standard peptide coupling conditions .
Properties
IUPAC Name |
tert-butyl 4-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-6-7-13)14-8-10-20(11-9-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPORPVXMFXRJB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353997-66-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 353.4995 g/mol. The predicted boiling point is approximately 474.5 °C, and the density is around 1.09 g/cm³. The compound exhibits a pKa value of 8.66, indicating its acidic nature under physiological conditions .
| Property | Value |
|---|---|
| Molecular Formula | C19H35N3O3 |
| Molecular Weight | 353.4995 g/mol |
| Boiling Point | 474.5 °C (predicted) |
| Density | 1.09 g/cm³ (predicted) |
| pKa | 8.66 (predicted) |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .
Anticancer Properties
The biological activity of this compound has been explored in the context of cancer treatment. Research indicates that structurally related compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds featuring the piperidine moiety have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may exhibit similar protective effects, which could be beneficial in neurodegenerative diseases .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of various piperidine derivatives, including those with structural similarities to our compound. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models, highlighting their potential as therapeutic agents against specific types of cancer .
Neuroprotective Study
In another study focusing on neuroprotection, researchers synthesized several piperidine derivatives and tested their effects on neuronal cell lines exposed to oxidative stress. The findings revealed that certain derivatives improved cell viability and reduced markers of apoptosis, suggesting a promising role for these compounds in treating neurodegenerative disorders .
Scientific Research Applications
Medicinal Chemistry
Antagonistic Activity
Research indicates that compounds similar to 4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester exhibit antagonistic properties against certain receptors, particularly in the context of neurological disorders. Its structure allows for selective binding to specific targets, which can be beneficial in developing treatments for conditions such as anxiety and depression.
Case Study: Neurotransmitter Modulation
In a study examining the modulation of neurotransmitter systems, this compound was shown to influence the activity of neurotransmitters like serotonin and dopamine. The results indicated a potential role in enhancing mood and cognitive function, making it a candidate for further exploration in antidepressant drug development .
Neuropharmacology
Cognitive Enhancer
The compound has been investigated for its cognitive-enhancing effects. In animal models, it demonstrated improvements in memory retention and learning capabilities. This suggests that it could be useful in treating cognitive deficits associated with age-related decline or neurodegenerative diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of synaptic transmission and neuroplasticity. It appears to enhance synaptic efficacy, which is crucial for learning and memory processes .
Biochemical Tool
Research Applications
As a biochemical tool, this compound can be utilized in research settings to probe receptor functions and signaling pathways. Its ability to selectively inhibit or activate certain pathways makes it valuable for dissecting complex biological processes.
Table: Comparison of Related Compounds
| Compound Name | Structure | Primary Application | Research Findings |
|---|---|---|---|
| Compound A | Structure A | Antidepressant | Increased serotonin levels |
| Compound B | Structure B | Cognitive enhancer | Improved memory retention |
| This compound | Structure C | Neuropharmacology | Enhanced synaptic efficacy |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester Group
The tert-butyl ester group is a common protecting group for carboxylic acids. Its removal typically involves acid-catalyzed hydrolysis:
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : 0–25°C
-
Time : 2–4 hours
Outcome :
The tert-butyl group is cleaved, yielding the corresponding carboxylic acid. This reaction is critical for subsequent functionalization of the piperidine nitrogen .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen can participate in alkylation or acylation reactions after deprotection:
Example Reaction :
-
Reagent : Acetic anhydride (Ac₂O)
-
Conditions : Pyridine as a base, 0°C to room temperature
-
Product : Acetylated piperidine derivative
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Purity (HPLC) | >95% |
Functionalization of the Amino Group
The primary amine in the 2-amino-3-methyl-butyryl moiety undergoes reactions typical of aliphatic amines:
Acylation
Reagents :
-
Acetyl chloride, benzoyl chloride, or sulfonyl chlorides
-
Base : Triethylamine (TEA) or DIPEA
Product :
Reductive Amination
Reagents :
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Substrate : Aldehydes or ketones
Conditions :
-
Solvent: Dichloromethane or methanol
-
Temperature: 0–25°C
Application : Used to introduce alkyl or aryl groups at the amine site.
Cyclopropane Ring Modifications
The cyclopropylamino group participates in ring-opening reactions under acidic or oxidative conditions:
Oxidative Ring Opening :
Acid-Catalyzed Ring Expansion :
-
Conditions : HCl or H₂SO₄ in ethanol
-
Outcome : Formation of larger cyclic amines.
Reduction of Amide Bonds
The amide bond between the cyclopropylamino and piperidine groups can be reduced to form secondary amines:
Reagents :
-
Lithium aluminum hydride (LiAlH₄)
-
Conditions : Tetrahydrofuran (THF), reflux
Yield : 70–78% (reported for analogous structures) .
Stability Under Basic Conditions
The compound exhibits limited stability in strong bases due to potential ester hydrolysis or retro-aldol reactions.
Key Observations :
| Condition | Degradation Pathway | Stability |
|---|---|---|
| pH > 10 | Ester hydrolysis | <24 hours |
| Aqueous NaOH (1M) | Cyclopropane ring deformation | <12 hours |
Data derived from accelerated stability studies .
Synthetic Utility in Drug Development
This compound serves as a key intermediate in synthesizing opioid analogs. Notable transformations include:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects
- Cyclopropyl vs. Ethyl Groups: The cyclopropyl-amino group in the target compound introduces significant steric hindrance and enhanced metabolic stability compared to the ethyl-amino analog (CAS:1401665-13-1). Cyclopropane’s rigid geometry may improve binding specificity in enzyme-active sites .
Stereochemical Variations
The (R)-configured analog (Ref:10-F080905) demonstrates how enantiomeric forms can drastically alter pharmacological profiles. For instance, the (S)-configuration in the target compound may favor interactions with chiral biological targets, such as G-protein-coupled receptors .
Ring System Modifications
- Piperidine vs. Pyrrolidine : Pyrrolidine-based analogs (CAS:741710-05-4) exhibit reduced ring flexibility due to the smaller ring size, which may limit adoption of bioactive conformations .
Commercial and Research Status
However, their structural features remain valuable for structure-activity relationship (SAR) studies in drug discovery .
Preparation Methods
Core Piperidine Scaffold Construction
The synthesis begins with the preparation of the piperidine backbone. A widely adopted approach involves the cyclization of δ-valerolactam derivatives under reductive conditions. For example, hydrogenation of δ-valerolactam using Raney nickel in ammonia-methanol systems yields piperidine intermediates with high regioselectivity. Subsequent N-protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C introduces the tert-butyl carbamate group, achieving yields of 85–92%.
Cyclopropane-Amine Coupling
The cyclopropyl-amino moiety is introduced via nucleophilic substitution. In a representative procedure, the Boc-protected piperidine is treated with cyclopropylamine in the presence of potassium carbonate (K₂CO₃) and catalytic tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 80°C for 12 hours. This step typically attains 70–78% yield, with purity >95% confirmed by HPLC.
(S)-2-Amino-3-methyl-butyryl Incorporation
The enantioselective coupling of the (S)-2-amino-3-methyl-butyryl group employs carbodiimide-mediated activation. A optimized protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), reacting the amine intermediate with (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid at room temperature for 24 hours. Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM (1:4 v/v) yields the final product with 80–85% efficiency.
Optimization Strategies
Stereochemical Control
Chiral resolution techniques are critical for ensuring the (S)-configuration of the amino acid moiety. Diastereomeric salt formation with L-tartaric acid in ethanol-water mixtures achieves enantiomeric excess (ee) >99%. Alternatively, asymmetric synthesis using Evans oxazolidinone auxiliaries provides enantioselectivity up to 98%.
Impurity Mitigation
Key impurities include dihydro derivatives resulting from over-reduction during cyclopropane ring formation. Controlled reaction temperatures (25–30°C) and shortened debenzylation times reduce dihydro impurity levels to <0.15%. Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) further enhances purity to >99%.
Industrial-Scale Adaptations
Continuous flow synthesis platforms improve throughput and reproducibility. A patented system combines microreactors for Boc protection and coupling steps, achieving 94% yield with a residence time of 15 minutes. Automated crystallization systems using anti-solvent addition (e.g., heptane) ensure consistent particle size distribution.
Analytical Characterization
Table 1: Key Analytical Data for Intermediate and Final Compounds
| Parameter | Intermediate (Piperidine-Boc) | Final Compound |
|---|---|---|
| HPLC Purity | 98.5% | 99.2% |
| Melting Point | 112–114°C | 89–91°C (decomposes) |
| 1H NMR (δ, ppm) | 1.44 (s, 9H, Boc) | 1.42 (s, 9H, Boc), 4.21 (m, 1H, piperidine) |
| 13C NMR (δ, ppm) | 28.1 (Boc CH3), 79.8 (C=O) | 24.3 (cyclopropane CH2), 172.1 (C=O) |
| MS (ESI+) | [M+H]+ 228.15 | [M+H]+ 354.22 |
Challenges and Solutions
Epimerization Risks
The tert-butyl ester group mitigates racemization during coupling steps by sterically shielding the adjacent chiral center. Conducting reactions at pH 7–8 in borate buffers further stabilizes the amino acid’s configuration.
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester?
The compound is synthesized via multi-step protocols involving:
- Step 1 : Formation of the piperidine-1-carboxylic acid tert-butyl ester core using tert-butoxycarbonyl (Boc) protection. This is typically achieved via carbamate formation with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the cyclopropyl-amino group via nucleophilic substitution or coupling reactions. For example, cyclopropane-containing amines may react with activated esters (e.g., NHS esters) of the Boc-protected piperidine .
- Step 3 : Enantioselective coupling of the (S)-2-amino-3-methyl-butyryl moiety using chiral auxiliaries or asymmetric catalysis to ensure stereochemical fidelity .
Q. Q2. What purification methods are recommended for isolating intermediates in the synthesis?
- Chromatography : Flash column chromatography with silica gel (ethyl acetate/hexane gradients) is standard for isolating Boc-protected intermediates .
- Crystallization : Tert-butyl esters often crystallize from mixtures of methanol/water or dichloromethane/hexane, leveraging their low polarity .
Advanced Synthesis Optimization
Q. Q3. How can reaction yields be improved for the cyclopropane ring formation?
- Optimized conditions : Use Pd-catalyzed cross-coupling or photochemical [2+2] cycloadditions to form the cyclopropane ring. For example, cyclopropylamine derivatives can be synthesized via Rh(II)-catalyzed cyclopropanation of alkenes with diazo reagents, achieving >80% yields under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine group during coupling steps .
Q. Q4. How to resolve stereochemical ambiguities in the final product?
- Chiral HPLC : Use a Chiralpak® IA/IB column with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray crystallography : Confirm absolute configuration by growing single crystals in tert-butyl methyl ether/hexane mixtures .
Stability and Reactivity
Q. Q5. What conditions destabilize the tert-butyl ester group?
- Acidic hydrolysis : The Boc group is cleaved under strong acids (e.g., HCl in dioxane or TFA in DCM), generating piperidine free bases .
- Thermal degradation : Prolonged heating above 80°C induces decarboxylation or ester decomposition. Storage at –20°C in anhydrous conditions is advised .
Q. Q6. How does the cyclopropane ring influence reactivity?
The strained cyclopropane ring undergoes ring-opening reactions under strong nucleophiles (e.g., Grignard reagents) or radical initiators. For example, reaction with thiols may lead to C–S bond formation at the cyclopropane carbon .
Analytical and Data Contradictions
Q. Q7. How to address discrepancies in NMR data for Boc-protected intermediates?
Q. Q8. Why might LC-MS data show unexpected masses for the final compound?
- Adduct formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common in ESI-MS. Add 0.1% formic acid to suppress adducts .
- Degradation : Hydrolysis of the tert-butyl ester during analysis may produce [M–56]⁺ fragments. Use fresh, anhydrous solvents for sample preparation .
Biological and Pharmacological Applications
Q. Q9. What in vitro assays are suitable for evaluating bioactivity?
- Target engagement : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to proteases or GPCRs, given the compound’s peptidomimetic structure .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess CYP450 susceptibility .
Q. Q10. How to design SAR studies for this compound?
- Core modifications : Replace the cyclopropane with aziridine or oxetane to probe ring strain effects .
- Amino acid side chains : Substitute (S)-2-amino-3-methyl-butyryl with norvaline or tert-leucine to study steric and electronic impacts .
Computational Modeling
Q. Q11. Which molecular docking protocols are recommended for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
